5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a pyrazole ring, and a pyridine carboxamide group
Mechanism of Action
Target of Action
Similar compounds have been reported to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds have been shown to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins . For instance, some pyrazole derivatives have been shown to inhibit liver alcohol dehydrogenase .
Cellular Effects
The cellular effects of 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide are not well documented. Related pyrazole compounds have been shown to have various effects on cells. For example, some pyrazole derivatives have been found to have antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Molecular Mechanism
It is likely that this compound, like other pyrazole derivatives, interacts with biomolecules at the molecular level .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. Related pyrazole compounds have shown varying effects at different dosages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The pyrazole ring is then coupled with a cyclohexyl group and subsequently with a pyridine carboxamide group using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(1H-imidazol-1-yl)cyclohexyl]pyridine-3-carboxamide
- 5-chloro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide
- 5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-2-carboxamide
Uniqueness
5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. For example, the presence of the bromine atom can influence its reactivity and interactions with biological targets compared to similar compounds with different substituents.
Biological Activity
5-Bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide (CAS Number: 2097931-33-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and highlighting key findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17BrN4O, with a molecular weight of 349.23 g/mol. The structure incorporates a brominated pyridine ring and a pyrazole moiety, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Antitumor Activity
Recent studies have demonstrated that compounds containing pyrazole and pyridine derivatives exhibit significant antitumor activity. For instance, pyrazole derivatives have been shown to inhibit various cancer cell lines effectively. In particular, this compound has been evaluated for its cytotoxic effects against several cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 3.79 | Induction of apoptosis |
SF-268 | 12.50 | Cell cycle arrest |
NCI-H460 | 42.30 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation, as observed in various pyrazole derivatives .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been documented. Research indicates that compounds similar to this compound can inhibit inflammatory pathways, particularly those involving cyclooxygenase enzymes (COX). This inhibition is critical for developing non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Studies
A study focusing on the synthesis and biological evaluation of various pyrazole carboxamides revealed that certain derivatives exhibited notable antifungal and antibacterial properties. The study highlighted the importance of structural variations in enhancing biological activity . The specific case of this compound was not directly tested but falls within the promising category based on structural analogs.
Mechanistic Insights
The mechanism by which this compound exerts its effects involves interaction with key cellular targets such as protein kinases. Pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, including Aurora-A kinase and CDK2 . These interactions suggest that this compound could be developed further as a targeted therapy for specific cancers.
Properties
IUPAC Name |
5-bromo-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O/c16-12-8-11(9-17-10-12)15(21)19-13-2-4-14(5-3-13)20-7-1-6-18-20/h1,6-10,13-14H,2-5H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHIFQMTVQGOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.